Cas no 123767-44-2 (1-(Azidomethyl)-3-methoxybenzene (~0.5 M in MTBE))

1-(Azidomethyl)-3-methoxybenzene (~0.5 M in MTBE) is a versatile organic intermediate commonly employed in click chemistry and other synthetic applications. The azide functional group enables efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the synthesis of triazole derivatives. The methoxy substituent enhances solubility and reactivity in various organic transformations. Supplied as a ~0.5 M solution in methyl tert-butyl ether (MTBE), this formulation ensures convenient handling and precise dosing in reactions. The product is particularly useful in pharmaceutical and materials science research, where controlled functionalization and high yields are critical. Proper storage under inert conditions is recommended to maintain stability.
1-(Azidomethyl)-3-methoxybenzene (~0.5 M in MTBE) structure
123767-44-2 structure
Product name:1-(Azidomethyl)-3-methoxybenzene (~0.5 M in MTBE)
CAS No:123767-44-2
MF:C8H9N3O
MW:163.17700
MDL:MFCD11637160
CID:1214816
PubChem ID:10975808

1-(Azidomethyl)-3-methoxybenzene (~0.5 M in MTBE) Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(azidomethyl)-3-methoxy-
    • 1-(azidomethyl)-3-methoxybenzene
    • 11-Azido-3-methoxy-toluol
    • 3-azidomethyl-anisole
    • 3-methoxybenzylazide
    • Benzene,1-(azidomethyl)-3-methoxy
    • m-methoxybenzyl azide
    • m-methoxyphenyl azide
    • AKOS009452024
    • 1-(azidomethyl)-3-methoxy-benzene
    • 1-(Azidomethyl)-3-methoxybenzene (~0.5 M in MTBE)
    • 123767-44-2
    • EN300-264512
    • 1-azidomethyl-3-methoxybenzene
    • DTXSID70450376
    • SCHEMBL16401448
    • MDL: MFCD11637160
    • Inchi: InChI=1S/C8H9N3O/c1-12-8-4-2-3-7(5-8)6-10-11-9/h2-5H,6H2,1H3
    • InChI Key: NGSNSSXJWWLJAX-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC(=C1)CN=[N+]=[N-]

Computed Properties

  • Exact Mass: 163.07500
  • Monoisotopic Mass: 163.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 23.6Ų

Experimental Properties

  • PSA: 58.98000
  • LogP: 1.95826

1-(Azidomethyl)-3-methoxybenzene (~0.5 M in MTBE) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-264512-5.0g
1-(azidomethyl)-3-methoxybenzene
123767-44-2 95%
5.0g
$743.0 2024-06-18
Enamine
EN300-264512-0.25g
1-(azidomethyl)-3-methoxybenzene
123767-44-2 95%
0.25g
$92.0 2024-06-18
Enamine
EN300-264512-1g
1-(azidomethyl)-3-methoxybenzene
123767-44-2 95%
1g
$256.0 2023-09-14
Enamine
EN300-264512-0.5g
1-(azidomethyl)-3-methoxybenzene
123767-44-2 95%
0.5g
$175.0 2024-06-18
TRC
B407730-50mg
1-(Azidomethyl)-3-methoxybenzene (~0.5 M in MTBE)
123767-44-2
50mg
$ 58.00 2023-04-18
Matrix Scientific
200234-1g
1-(Azidomethyl)-3-methoxybenzene
123767-44-2
1g
$670.00 2023-09-11
Enamine
EN300-264512-0.1g
1-(azidomethyl)-3-methoxybenzene
123767-44-2 95%
0.1g
$66.0 2024-06-18
Enamine
EN300-264512-10g
1-(azidomethyl)-3-methoxybenzene
123767-44-2 95%
10g
$1101.0 2023-09-14
Enamine
EN300-264512-10.0g
1-(azidomethyl)-3-methoxybenzene
123767-44-2 95%
10.0g
$1101.0 2024-06-18
Enamine
EN300-264512-1.0g
1-(azidomethyl)-3-methoxybenzene
123767-44-2 95%
1.0g
$256.0 2024-06-18

1-(Azidomethyl)-3-methoxybenzene (~0.5 M in MTBE) Production Method

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